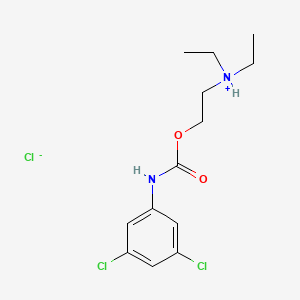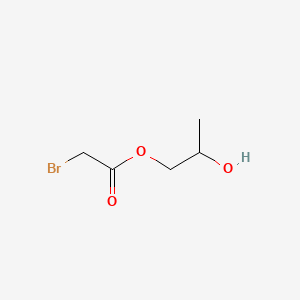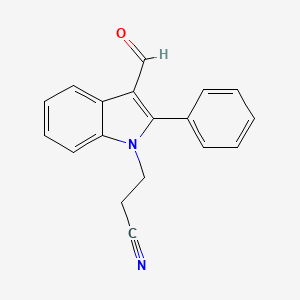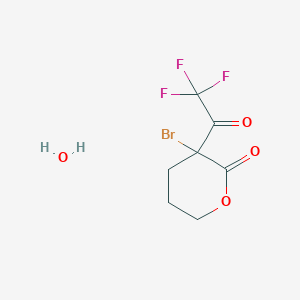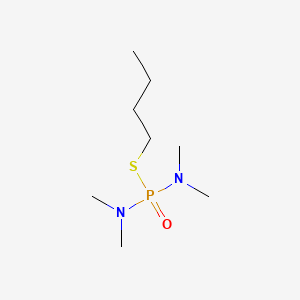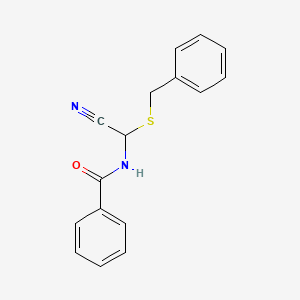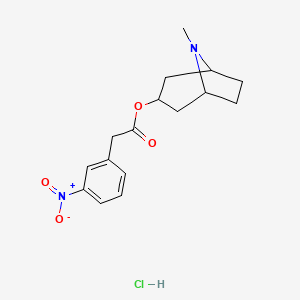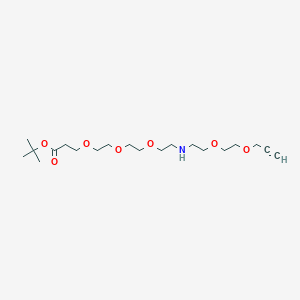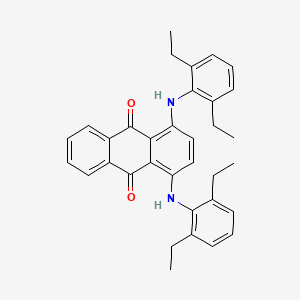
1,4-Bis((2,6-diethylphenyl)amino)anthraquinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Bis((2,6-diethylphenyl)amino)anthraquinone is an organic compound with the molecular formula C₃₄H₃₄N₂O₂. It is known for its applications in various fields, including as a dye and in organic electronics. This compound is characterized by its white to pale yellow crystalline solid appearance and its solubility in organic solvents such as benzene, ethanol, and dichloromethane .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4-Bis((2,6-diethylphenyl)amino)anthraquinone is typically synthesized through the reaction of 2,6-diethylphenylamine with 1,4-dichloroanthraquinone under acidic conditions. The reaction involves heating the reactants in a suitable solvent, such as toluene, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through recrystallization or chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Bis((2,6-diethylphenyl)amino)anthraquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: The amino groups can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Substituted anthraquinone derivatives.
Wissenschaftliche Forschungsanwendungen
1,4-Bis((2,6-diethylphenyl)amino)anthraquinone has a wide range of applications in scientific research:
Chemistry: Used as a dye and in the synthesis of other organic compounds.
Biology: Investigated for its potential as an anticancer agent due to its ability to interact with DNA.
Medicine: Explored for its therapeutic properties, including its role in photodynamic therapy.
Industry: Utilized in organic electronics, such as in the fabrication of organic light-emitting diodes (OLEDs) and photovoltaic cells
Wirkmechanismus
The mechanism of action of 1,4-Bis((2,6-diethylphenyl)amino)anthraquinone involves its interaction with cellular components. In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death. This property makes it a potential candidate for anticancer therapies. Additionally, its photodynamic properties allow it to generate reactive oxygen species upon light activation, which can damage cellular structures .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,4-Bis((2,6-dibromo-4-methylphenyl)amino)anthraquinone
- 1,4-Bis((p-hydroxyphenethyl)amino)anthraquinone
Uniqueness
1,4-Bis((2,6-diethylphenyl)amino)anthraquinone is unique due to its specific substitution pattern, which imparts distinct electronic and photophysical properties. This makes it particularly useful in applications such as organic electronics and photodynamic therapy, where precise control over these properties is crucial .
Eigenschaften
CAS-Nummer |
20241-74-1 |
|---|---|
Molekularformel |
C34H34N2O2 |
Molekulargewicht |
502.6 g/mol |
IUPAC-Name |
1,4-bis(2,6-diethylanilino)anthracene-9,10-dione |
InChI |
InChI=1S/C34H34N2O2/c1-5-21-13-11-14-22(6-2)31(21)35-27-19-20-28(36-32-23(7-3)15-12-16-24(32)8-4)30-29(27)33(37)25-17-9-10-18-26(25)34(30)38/h9-20,35-36H,5-8H2,1-4H3 |
InChI-Schlüssel |
YDWOAJFKMUQBOU-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C(=CC=C1)CC)NC2=C3C(=C(C=C2)NC4=C(C=CC=C4CC)CC)C(=O)C5=CC=CC=C5C3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


